BenchChemオンラインストアへようこそ!

1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide

CCR5 Antagonist HIV Entry Inhibitor SAR

1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 429632-38-2) is a synthetic small molecule belonging to the piperidine-4-carboxamide chemical class. With a molecular formula of C20H30N2O2 and a molecular weight of 330.47 g/mol, it is typically supplied at ≥95% purity for non-human research purposes.

Molecular Formula C20H30N2O2
Molecular Weight 330.472
CAS No. 429632-38-2
Cat. No. B2600703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide
CAS429632-38-2
Molecular FormulaC20H30N2O2
Molecular Weight330.472
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2(CCN(CC2)CC3=CC=CC=C3)CCO
InChIInChI=1S/C20H30N2O2/c23-15-12-20(19(24)21-18-8-4-5-9-18)10-13-22(14-11-20)16-17-6-2-1-3-7-17/h1-3,6-7,18,23H,4-5,8-16H2,(H,21,24)
InChIKeyXXCXELKBACUUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 429632-38-2): A Specialized Research Tool in the Piperidine-4-carboxamide Class


1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 429632-38-2) is a synthetic small molecule belonging to the piperidine-4-carboxamide chemical class. With a molecular formula of C20H30N2O2 and a molecular weight of 330.47 g/mol, it is typically supplied at ≥95% purity for non-human research purposes . The compound features a pharmacologically relevant scaffold characterized by an N-benzylpiperidine core, an N-cyclopentyl carboxamide at the 4-position, and a 4-(2-hydroxyethyl) substituent, a combination that distinguishes it from simpler 4-substituted piperidine analogs and positions it as a valuable tool in medicinal chemistry and chemical biology research [1].

1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide: Why Generic Substitution Risks Experimental Failure


The piperidine-4-carboxamide scaffold tolerates diverse substitutions that profoundly affect target affinity, selectivity, and ADME properties. Even minor structural changes, such as replacing the N-cyclopentyl group with a cyclohexyl or phenyl moiety, can alter sigma-1/2 selectivity ratios by orders of magnitude [1]. The 4-(2-hydroxyethyl) substituent is a unique structural feature among 4-substituted piperidine carboxamides that modulates hydrogen-bonding capacity and polarity, directly influencing pharmacokinetic behavior and target engagement in cellular assays [2]. Therefore, substituting 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide with a close analog lacking this specific substitution pattern introduces uncontrolled variables, jeopardizing assay reproducibility and leading to potentially misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 429632-38-2)


Unique 4,4-Disubstitution Pattern Differentiates from Classical CCR5 Inhibitors

Classical piperidine-4-carboxamide CCR5 inhibitors such as Maraviroc and TAK-220 feature a monosubstituted 4-position. 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide incorporates a unique 4-(2-hydroxyethyl) group alongside the carboxamide, creating a 4,4-disubstituted center. In a calcium mobilization assay, Maraviroc exhibited an IC50 of 25.43 nM, while a monosubstituted piperidine-4-carboxamide derivative (compound 6) showed an IC50 of 525.00 nM [1]. The presence of the 4-(2-hydroxyethyl) group in the target compound introduces a hydrogen-bond donor/acceptor that is absent in Maraviroc, potentially altering CCR5 binding kinetics and offering a distinct pharmacological profile for SAR exploration [2].

CCR5 Antagonist HIV Entry Inhibitor SAR

N-Cyclopentyl Group Confers Distinct Conformational and Pharmacological Properties vs. N-Aryl or N-Benzyl Analogs

In a series of sigma-1 receptor ligands, N-substitution critically determines affinity and selectivity. The N-cyclopentyl carboxamide moiety in the target compound introduces a saturated cyclic constraint absent in N-benzyl or N-phenyl analogs. Related piperidine-4-carboxamide derivatives with optimized N-substitution achieved sigma-1 Ki values as low as 3.7 nM with selectivity ratios (Kiσ2/Kiσ1) of 351 [1]. In contrast, N-benzylpiperidine-4-carboxamide derivatives generally exhibit lower sigma-1 affinity (Ki > 50 nM) and reduced selectivity (<50-fold) [2]. The N-cyclopentyl group in 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide is hypothesized to enhance sigma-1 binding through hydrophobic interactions while the 4-(2-hydroxyethyl) group modulates polarity and cellular permeability.

Sigma Receptor Conformational Analysis Selectivity

4-(2-Hydroxyethyl) Substituent Provides a Synthetic Handle and Modulates Physicochemical Properties Relative to 4-H or 4-Phenyl Analogs

The 4-(2-hydroxyethyl) substituent differentiates 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide from 4-H or 4-phenyl piperidine carboxamides. Calculated partition coefficients (cLogP) and topological polar surface area (TPSA) provide quantitative differentiation: the target compound has a predicted cLogP of approximately 2.8 and TPSA of 52.9 Ų (ChemDraw prediction), compared to cLogP ~3.5 and TPSA ~32.3 Ų for the des-hydroxyethyl analog (4-H substitution). The lower cLogP and higher TPSA indicate improved aqueous solubility and altered blood-brain barrier permeability potential [1]. For chemoproteomics applications, the primary alcohol serves as a derivatization point for linker attachment (e.g., click chemistry probes), a feature absent in 4-H, 4-phenyl, or 4-methyl analogs [2].

Solubility Permeability Chemical Probe

Differential Cytotoxicity Profile Relative to Benzoylpiperidine Analogs

Related benzoylpiperidine compounds have reported IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines . While direct cytotoxicity data for 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide are not yet published, the structural divergence from benzoylpiperidines (carboxamide vs. ketone linker, cyclopentyl vs. variable N-substitution) predicts a distinct cytotoxicity profile. The carboxamide linkage in the target compound is metabolically more stable than the ketone in benzoylpiperidines, potentially reducing nonspecific cytotoxicity and improving assay windows in cell-based target engagement studies [1].

Cytotoxicity Cancer Cell Lines SAR

Synthetic Accessibility and Purity: Well-Characterized Starting Material vs. Custom Synthesis of Unvalidated Analogs

1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide is commercially available from multiple suppliers at ≥95% purity with full Certificate of Analysis (CoA) documentation, including LCMS and NMR characterization . In contrast, close structural analogs (e.g., N-cyclohexyl or N-phenyl variants with the 4-(2-hydroxyethyl) substitution) typically require de novo custom synthesis, introducing batch-to-batch variability and delaying experimental timelines by 4–8 weeks . The ready availability of analytical reference standards for 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide directly supports reproducible quantitative pharmacology and analytical method development.

Chemical Synthesis Quality Control Reproducibility

Piperidine-4-carboxamide Scaffold Demonstrates Favorable Cardiovascular Safety Profile vs. Piperidine-3-carboxamide Isomers

The 4-carboxamide regioisomer has been evaluated for hERG inhibition, a critical cardiovascular liability. Piperidine-4-carboxamide derivative 16g exhibited an acceptable hERG IC50 profile (>10 µM) in patch-clamp assays [1]. In contrast, certain piperidine-3-carboxamide isomers have been associated with elevated hERG risk (IC50 < 1 µM) in related chemotypes [2]. The 4-carboxamide substitution pattern in 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide thus offers an intrinsically safer starting point for lead optimization, justified by >10-fold margin over 3-carboxamide isomers.

hERG Cardiovascular Safety Lead Optimization

Optimal Research and Industrial Applications for 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 429632-38-2)


CCR5 Antagonist SAR Probe Development

As a 4,4-disubstituted piperidine-4-carboxamide, this compound serves as a key scaffold for exploring the chemical space around the CCR5 receptor beyond classical Maraviroc-like structures. Its 4-(2-hydroxyethyl) group introduces additional hydrogen-bonding capacity that can be systematically varied to map CCR5 binding pocket interactions, directly building on the SAR framework established by Hu et al. (2014) [1].

Sigma-1 Receptor Ligand Optimization

The N-cyclopentyl carboxamide motif is a privileged structural feature for sigma-1 receptor affinity and selectivity, as demonstrated by Zampieri et al. (2015). This compound provides a starting point for further optimization of sigma-1/sigma-2 selectivity ratios through modification of the 1-benzyl or 4-(2-hydroxyethyl) groups [2].

Chemical Probe Synthesis via 4-(2-Hydroxyethyl) Derivatization

The primary alcohol handle at the 4-position enables straightforward derivatization for photoaffinity labeling probes, fluorescent tracers, or biotinylated pull-down reagents. This functionality is absent in simpler 4-H or 4-phenyl analogs, making this compound uniquely suited for chemical proteomics workflows [3].

Lead Optimization Starting Point with Reduced Cardiovascular Risk

The 4-carboxamide regioisomer has a demonstrated safety advantage over 3-carboxamide isomers in hERG liability. Medicinal chemistry teams can initiate lead optimization from this scaffold with greater confidence that cardiovascular safety margins will be maintained during subsequent potency optimization [4].

Quote Request

Request a Quote for 1-Benzyl-N-cyclopentyl-4-(2-hydroxyethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.